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molecular formula C12H16N2O B1610198 1-(2-Phenylethyl)piperazin-2-one CAS No. 190953-69-6

1-(2-Phenylethyl)piperazin-2-one

Cat. No. B1610198
M. Wt: 204.27 g/mol
InChI Key: WBYIPZGFLHDABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998415

Procedure details

To a solution of 2-[(bromoacetyl)(2-phenylethyl)amino]ethyl carbamic acid tert-butyl ester (0.81 g, 2.1 mmol) in CH2Cl2 (25 mL) was added trifluoroacetic acid (2.5 mL) and the mixture stirred for 1 h. The solvent was removed in vacuo and the residue azeotroped with toluene (10 mL) and CH2Cl2 (2×10 mL). The crude amine (1.1 g) was isolated as its trifluoroacetate salt, as a pale yellow oil and used crude in the subsequent reaction.
Name
2-[(bromoacetyl)(2-phenylethyl)amino]ethyl carbamic acid tert-butyl ester
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][N:10]([C:19](=[O:22])[CH2:20]Br)[CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[C:13]1([CH2:12][CH2:11][N:10]2[CH2:9][CH2:8][NH:7][CH2:20][C:19]2=[O:22])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
2-[(bromoacetyl)(2-phenylethyl)amino]ethyl carbamic acid tert-butyl ester
Quantity
0.81 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN(CCC1=CC=CC=C1)C(CBr)=O)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene (10 mL) and CH2Cl2 (2×10 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 256.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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